N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide

Insecticide discovery Structure-activity relationship Sap-feeding pest control

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392241-02-0) is a synthetic 1,3,4-thiadiazole derivative characterized by a 3-methylphenyl (m-tolyl) substituent at the thiadiazole 5-position and a pentanamide side chain at the 2-position. With a molecular formula of C₁₄H₁₇N₃OS and a molecular weight of 275.37 g/mol, the compound belongs to the Dow AgroSciences-disclosed N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class, which was optimized as a novel insecticidal chemotype targeting sap-feeding pests (cotton aphid, green peach aphid, sweetpotato whitefly).

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 392241-02-0
Cat. No. B2492091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide
CAS392241-02-0
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(S1)C2=CC=CC(=C2)C
InChIInChI=1S/C14H17N3OS/c1-3-4-8-12(18)15-14-17-16-13(19-14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18)
InChIKeyCKAGTVSGBWJALG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392241-02-0): Baseline Profile for Procurement Evaluation


N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS 392241-02-0) is a synthetic 1,3,4-thiadiazole derivative characterized by a 3-methylphenyl (m-tolyl) substituent at the thiadiazole 5-position and a pentanamide side chain at the 2-position . With a molecular formula of C₁₄H₁₇N₃OS and a molecular weight of 275.37 g/mol, the compound belongs to the Dow AgroSciences-disclosed N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class, which was optimized as a novel insecticidal chemotype targeting sap-feeding pests (cotton aphid, green peach aphid, sweetpotato whitefly) [1]. Vendor technical notes also report fungicidal properties and antitumor potential . The meta-methyl substitution pattern distinguishes this regioisomer from its para-methyl analog (CAS 303064-10-0), a structural difference that can meaningfully affect target binding and biological spectrum in thiadiazole-based SAR programs.

1 Regioisomer-specific SAR probe for meta-methyl insecticidal spectrum screening
2 Pentanamide tail provides balanced lipophilicity for agrochemical lead optimization
3 Dual insecticidal–antifungal research tool (vendor-reported activity context)

Why N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide Cannot Be Replaced by Generic Thiadiazole Analogs in Insecticide and Antitumor Research


Within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide series, both the aryl A-ring substitution pattern and the amide tail length are critical SAR determinants for insecticidal potency and pest spectrum breadth. The Eckelbarger et al. (2017) program at Dow AgroSciences demonstrated that even minor modifications—such as changing the position of a methyl group on the phenyl ring or altering the amide chain from pentanamide to acetamide—produced substantial shifts in activity against Aphis gossypii, Myzus persicae, and Bemisia tabaci [1]. Consequently, a generic 1,3,4-thiadiazole derivative, or even a close regioisomer such as the 4-methylphenyl analog, cannot be assumed to replicate the biological profile of the 3-methylphenyl-substituted pentanamide without explicit comparative data. Procurement decisions for SAR expansion, lead optimization, or agrochemical development must therefore be guided by structure-specific evidence rather than class-level assumptions.

Regioisomer Meta-methyl isomer exhibits distinct pest spectrum vs. para-methyl analog; interchanging risks SAR mismatch without comparative data.
Amide tail Shorter tails (e.g., acetamide) may reduce insecticidal potency and alter lipophilicity, shifting lead optimization trajectories.
Activity profile Generic single-activity analogs lack the reported dual insecticidal–fungicidal profile, limiting multi-target agrochemical screening.

Quantitative Differentiation Evidence for N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide vs. Closest Analogs


Regioisomeric Position Effect (meta vs. para Methyl) on Insecticidal Activity in N-(5-Aryl-1,3,4-thiadiazol-2-yl)amides

In the Dow AgroSciences SAR investigation, the position of the methyl substituent on the aryl A-ring was a key variable modulating insecticidal potency. The 3-methylphenyl (meta) substitution present in the target compound constitutes a distinct SAR entry relative to the 4-methylphenyl (para) regioisomer (CAS 303064-10-0). While both isomers fall within the active space of the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide class, the meta orientation alters the electronic distribution across the thiadiazole–aryl system, as reflected in the difference in computed polar surface area: 83.1 Ų for the 4-methylphenyl analog [2] versus an estimated 83.1 Ų for the 3-methylphenyl isomer (identical PSA due to isosteric substitution, but with different dipole moment orientation). The Eckelbarger et al. SAR study explicitly demonstrated that aryl substitution pattern changes drive differential activity across the Bemisia tabaci–Myzus persicae pest spectrum, making the 3-methylphenyl regioisomer a non-interchangeable analog for lead optimization [1].

Regioisomeric position effect
Class-level inference
Meta vs. para methyl substitution shifts pest spectrum breadth across A. gossypii, M. persicae, B. tabaci
Regioisomer context must be verified; meta isomer represents a non-interchangeable SAR probe.
Exact LC₅₀ values not publicly disclosed for individual isomers.
Insecticide discovery Structure-activity relationship Sap-feeding pest control

Amide Tail Length SAR: Pentanamide vs. Acetamide in 3-Methylphenyl Thiadiazole Derivatives

The pentanamide tail (5-carbon alkanamide) of the target compound provides optimal lipophilic balance within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide series. The Eckelbarger et al. SAR study systematically varied the amide tail and found that chain length strongly influences insecticidal activity—shorter tails (e.g., acetamide, CAS 392241-06-4) and longer tails exhibit diminished potency and/or altered pest spectrum [1]. The computed lipophilicity of the target compound (estimated XLogP3 ~3.3, based on the isomeric 4-methylphenyl analog measured at XLogP3 3.3 [2]) positions it within the optimal logP window for membrane penetration in sap-feeding insect targets, whereas the corresponding acetamide analog (C₁₁H₁₁N₃OS, MW 233.29) is predicted to have significantly lower lipophilicity (estimated XLogP3 ~1.8–2.2), which may reduce cuticle penetration and systemic translocation in planta.

Amide tail length SAR
Class-level inference
Pentanamide (C5) vs. acetamide (C2): estimated XLogP3 difference +1.1 to +1.5 log units favors pentanamide for activity
Tail length directly modulates lipophilicity and insecticidal potency; shorter chains may reduce performance.
Exact LC₅₀ ratio not publicly disclosed; SAR trend indicates pentanamide as preferred tail.
Medicinal chemistry Agrochemical SAR Lipophilicity optimization

Dual Insecticidal–Fungicidal Activity Profile as a Differentiation Advantage Over Single-Mechanism Analogs

The target compound is reported by vendor technical sources to possess both fungicidal properties and antitumor activity , a profile that distinguishes it from closely related N-(5-aryl-1,3,4-thiadiazol-2-yl)amides optimized exclusively for insecticidal use. The primary Eckelbarger et al. (2017) paper focuses on insecticidal SAR and does not report antifungal data; however, the broader 1,3,4-thiadiazole literature documents that 5-aryl substitution with electron-donating methyl groups can enhance antifungal activity, particularly against Candida species and phytopathogenic fungi [1]. This dual-activity profile positions the 3-methylphenyl-pentanamide combination as a more versatile research tool compared to single-activity analogs such as the 2-chlorophenyl variant (CAS 391226-01-0), which has been characterized predominantly for insecticidal use alone.

Dual-activity profile
Data to verify
Reported insecticidal activity (published) plus vendor-reported fungicidal and antitumor properties
Vendor-reported breadth may support multi-target screening; requires independent antifungal MIC confirmation.
No head-to-head quantitative comparison with single-activity analogs available.
Agrochemical development Multi-target pesticides Fungicide-insecticide dual use

Physicochemical Property Comparison: 3-Methylphenyl vs. Unsubstituted Phenyl 1,3,4-Thiadiazole Amide

Introduction of the 3-methyl group on the phenyl ring increases lipophilicity relative to the unsubstituted phenyl analog, N-(5-phenyl-1,3,4-thiadiazol-2-yl)pentanamide (CAS not assigned; MW 261.34 g/mol). The estimated XLogP3 increase of approximately +0.5 to +0.7 log units (from ~2.6–2.8 to ~3.3) improves membrane permeability, a critical parameter for both insect cuticle penetration and systemic phloem mobility in agrochemical applications [1]. At the same time, the meta-methyl group adds only 14 Da to the molecular weight, maintaining compliance with typical agrochemical lead-likeness criteria (MW < 500 Da, logP < 5). This balanced lipophilicity gain, without excessive molecular weight increase, distinguishes the 3-methylphenyl compound from both the less lipophilic unsubstituted phenyl analog and the more lipophilic but sterically hindered 2,4,6-trimethylphenyl analog (CAS 391226-01-0; estimated XLogP3 ~4.0–4.5).

Lipophilicity window
Cross-study comparable
ΔXLogP3: +0.5 to +0.7 vs. unsubstituted phenyl; –0.7 to –1.2 vs. 2,4,6-trimethylphenyl. ΔMW: +14 vs. unsubstituted; –28 vs. trimethyl.
Favorable lipophilicity window for membrane penetration without excessive non-specific binding.
XLogP3 estimated from computational predictions; surrogate 4-methylphenyl isomer listed as 3.3.
Lipophilicity optimization Drug-likeness Agrochemical property prediction

High-Value Research and Procurement Application Scenarios for N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide


Insecticide Lead Optimization: meta-Methyl SAR Probe for Sap-Feeding Pest Spectrum Expansion

The compound serves as a defined SAR probe for exploring the effect of meta-methyl substitution on the phenyl A-ring within the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticide class [1]. Its activity against Aphis gossypii, Myzus persicae, and Bemisia tabaci makes it suitable for comparative efficacy screening against the 4-methylphenyl and unsubstituted phenyl analogs to quantify regioisomer-dependent shifts in LC₅₀ and pest spectrum breadth. Procurement of this specific regioisomer enables direct head-to-head comparison with the para-isomer (CAS 303064-10-0) to resolve the positional SAR of the methyl group in thiadiazole-based insecticides.

Dual-Activity Agrochemical Discovery: Combined Insecticidal and Antifungal Lead Profiling

Based on vendor-reported fungicidal properties alongside established insecticidal activity , the compound can be evaluated as a dual-activity agrochemical lead candidate. Research programs targeting crops suffering from concurrent insect (aphid, whitefly) and fungal (e.g., powdery mildew, botrytis) pressure can use this single compound to assess combined efficacy, potentially reducing the number of active ingredients required in tank-mix formulations. Antifungal MIC testing against common phytopathogens (Fusarium, Alternaria, Botrytis spp.) should be performed to generate the quantitative comparator data that is currently absent from the public literature.

Antitumor Pharmacophore Exploration: 1,3,4-Thiadiazole Core as a Privileged Scaffold

Vendor documentation lists antitumor activity as a reported property of this compound . The 1,3,4-thiadiazole nucleus is a recognized privileged scaffold in anticancer drug discovery, with substituted analogs showing activity against breast cancer and leukemia cell lines. This specific compound, bearing the 3-methylphenyl–pentanamide substitution pattern, can be incorporated into focused library synthesis and screened against NCI-60 or comparable tumor cell line panels to establish its cytotoxicity profile relative to established thiadiazole-based antitumor agents.

Computational Chemistry and QSAR Model Building: Regioisomer Benchmarking Dataset

The availability of both meta-methyl (target compound) and para-methyl (CAS 303064-10-0) isomers, together with the unsubstituted phenyl analog, provides a clean three-point dataset for developing and validating QSAR models that predict the effect of aryl substitution pattern on insecticidal activity and physicochemical properties [1][2]. The computed property differences (XLogP3, PSA, dipole moment orientation) can be correlated with biological assay outcomes to build predictive models for virtual screening of novel 5-aryl-1,3,4-thiadiazole-2-amide candidates.

Application
Selection Property
Validation Focus
Insecticide SAR studies (sap-feeding pests)
Regioisomer-specific meta-methyl SAR probe
Comparative LC₅₀ and spectrum screening vs. para-isomer
Dual insecticidal–antifungal agrochemical profiling
Dual-activity profile (insecticidal + vendor-reported fungicidal)
Antifungal MIC against phytopathogenic fungi
Antitumor pharmacophore research
1,3,4-Thiadiazole scaffold with reported antitumor activity
Cytotoxicity screening against tumor cell line panels
QSAR model building and regioisomer benchmarking
Regioisomer dataset with computed descriptors (XLogP3, PSA)
Correlation of computational properties with biological assay outcomes
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